molecular formula C6H11NO2 B13867302 4,4,5-Trimethyl-1,3-oxazolidin-2-one

4,4,5-Trimethyl-1,3-oxazolidin-2-one

Cat. No.: B13867302
M. Wt: 129.16 g/mol
InChI Key: ZTQCGMBZVLKVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5-Trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the oxazolidinone ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1,3-oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically targeting the peptidyl transferase center, thereby preventing the formation of peptide bonds . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Uniqueness: 4,4,5-Trimethyl-1,3-oxazolidin-2-one stands out due to its specific structural modifications, which confer unique reactivity and stability. Its ability to serve as a chiral auxiliary and its potential in developing new antibacterial agents highlight its significance in scientific research and industrial applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4,4,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4-6(2,3)7-5(8)9-4/h4H,1-3H3,(H,7,8)

InChI Key

ZTQCGMBZVLKVSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.